ZXH-4-130 TFA

Description

Evolution of Modalities in Chemical Biology Research

Chemical biology has seen a significant evolution in the strategies used to interrogate protein function. Initially, the field was dominated by small-molecule inhibitors that block the activity of a target protein, typically by binding to its active site. While this approach has been highly successful, it is limited to proteins with well-defined binding pockets and often only affects a single function of a multi-domain protein. portlandpress.com

More recently, new modalities have emerged that expand the "druggable" proteome. acs.org These include covalent inhibitors, allosteric modulators, and, most notably, technologies that induce proximity between two proteins to elicit a specific cellular outcome. acs.org This shift from occupancy-driven inhibition to event-driven pharmacology represents a paradigm shift in the field. acs.org Targeted protein degradation (TPD) has become a particularly powerful strategy, offering the ability to eliminate a target protein from the cell entirely, rather than just inhibiting its function. acs.orgnih.gov This approach can provide a more profound and sustained biological effect and can be effective against proteins that have been historically challenging to target. nih.gov

The Emergence of Proteolysis-Targeting Chimeras (PROTACs) as Research Tools

The concept of PROTACs was first introduced in 2001, marking a significant milestone in TPD. nih.govresearchgate.net PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. revvity.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. nih.govrevvity.com

The initial PROTACs were large, peptide-based molecules with poor cell permeability, limiting their utility. revvity.com A major breakthrough occurred with the development of small-molecule PROTACs, which are more drug-like and can readily enter cells. nih.gov The discovery that E3 ligases such as von Hippel-Lindau (VHL) and Cereblon (CRBN) could be recruited by small molecules was a turning point for the technology. revvity.comnih.gov PROTACs have since become invaluable research tools, allowing for the acute and selective removal of specific proteins, thereby complementing genetic knockdown techniques like RNA interference and CRISPR-Cas9. portlandpress.comrsc.org They offer temporal control over protein levels, which is a significant advantage for studying protein function. portlandpress.com

Contextualization of Zxh-4-130 (tfa) within Advanced Chemical Biology

Zxh-4-130 (tfa) is a prime example of a highly optimized chemical probe developed within the advanced landscape of chemical biology. It is a potent and selective degrader of the Cereblon (CRBN) protein. medchemexpress.comnih.gov CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and is the target of immunomodulatory drugs such as thalidomide (B1683933) and its analogs. nih.govnih.gov

Zxh-4-130 is classified as a CRBN-VHL hetero-PROTAC, meaning it links CRBN to the VHL E3 ligase, inducing the degradation of CRBN itself. nih.govmedchemexpress.commedchemexpress.com The trifluoroacetic acid (TFA) salt form of Zxh-4-130 is noted for its enhanced water solubility and stability, which are desirable properties for a chemical probe. medchemexpress.com The development of such a selective degrader for an E3 ligase component itself highlights the sophistication of modern chemical biology, enabling researchers to probe the functions of the protein degradation machinery itself. nih.gov

Proteomic studies have confirmed the high selectivity of Zxh-4-130 for CRBN across multiple cell lines, making it a valuable tool for studying CRBN's biological roles with minimal off-target effects. nih.govnih.gov

| Property | Description |

| Compound Name | Zxh-4-130 (tfa) |

| Classification | Hetero-PROTAC |

| Target Protein | Cereblon (CRBN) |

| Recruited E3 Ligase | von Hippel-Lindau (VHL) |

| Mechanism of Action | Induces proteasomal degradation of CRBN |

| Formulation | Trifluoroacetic acid (TFA) salt for enhanced solubility and stability |

Overview of Research Trajectories for Zxh-4-130 (tfa)

The primary research trajectory for Zxh-4-130 (tfa) is its application as a chemical knockdown tool to investigate CRBN-dependent biological processes. nih.gov Its high potency and selectivity allow for precise interrogation of cellular pathways in which CRBN is involved.

Key research findings have demonstrated its utility in various experimental contexts:

Potent CRBN Degradation: Zxh-4-130 (tfa) induces approximately 80% degradation of CRBN at a concentration of 10 nM in multiple myeloma (MM1.S) cells. medchemexpress.com

Functional Rescue: Pre-treatment with Zxh-4-130 (tfa) can rescue the degradation of GSPT1, a known neosubstrate of CRBN when modulated by compounds like CC-885. medchemexpress.commedchemexpress.com This demonstrates its ability to functionally antagonize the activity of CRBN-modulating agents.

Cytotoxicity Prevention: The compound has been shown to prevent the cytotoxic effects of pomalidomide (B1683931), a CRBN-binding immunomodulatory drug, in MM1.S cells. medchemexpress.commedchemexpress.com

Selective Modulation: In experiments with the dual CDK9/CRBN degrader THAL-SNS-032, pre-treatment with Zxh-4-130 (tfa) leads to nearly complete CRBN degradation but only partially prevents the activity of THAL-SNS-032 against CDK9. medchemexpress.commedchemexpress.com This allows for the dissection of CRBN-dependent versus independent effects of such dual-acting compounds.

These findings position Zxh-4-130 (tfa) as a critical tool for:

Validating CRBN as a target in various disease models.

Elucidating the downstream consequences of CRBN loss in different cellular contexts.

Studying the mechanism of action of CRBN-modulating drugs.

Dissecting the roles of CRBN in both normal physiology and disease states, particularly in hematological malignancies like multiple myeloma where CRBN plays a significant role. nih.govnih.gov

Future research will likely involve the use of Zxh-4-130 (tfa) in a broader range of cell types and in vivo models to further understand the multifaceted biology of Cereblon.

| Experimental Model | Concentration | Observation | Reference |

| MM1.S cells | 10 nM | Induces ~80% degradation of CRBN. | medchemexpress.com |

| MM1.S cells | 50 nM (pretreatment) | Rescues GSPT1 degradation induced by CC-885. | medchemexpress.commedchemexpress.com |

| MM1.S cells | 100 nM (pretreatment) | Prevents cytotoxicity of 1 µM pomalidomide. | medchemexpress.commedchemexpress.com |

| MM1.S cells | 100 nM (pretreatment) | Induces nearly complete CRBN degradation, partially preventing THAL-SNS-032's activity against CDK9. | medchemexpress.commedchemexpress.com |

| MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells | Not specified | High selectivity for CRBN observed in quantitative proteomics. | nih.gov |

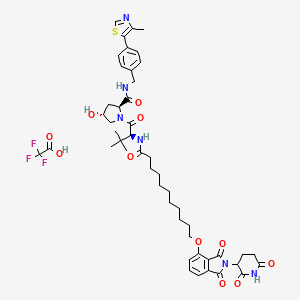

Structure

2D Structure

Properties

Molecular Formula |

C48H59F3N6O11S |

|---|---|

Molecular Weight |

985.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H58N6O9S.C2HF3O2/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57;3-2(4,5)1(6)7/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57);(H,6,7)/t31-,33?,34+,40-;/m1./s1 |

InChI Key |

QKDOGOBHFHCHMX-YYRHATPXSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Zxh 4 130 Tfa

Methodologies for Zxh-4-130 (tfa) Synthesis

The synthesis of Zxh-4-130 (tfa) involves a multi-step process, beginning with the formation of key intermediates followed by their coupling to assemble the final hetero-PROTAC molecule.

Elucidation of Synthetic Routes

The synthetic route for Zxh-4-130 is a convergent strategy, where the CRBN-binding moiety and the VHL (von Hippel-Lindau) E3 ligase ligand are synthesized separately and then joined by a linker. A key publication by Powell, C. E., et al. provides a detailed synthetic scheme. rsc.org

The synthesis commences with the preparation of a pomalidomide-derived intermediate featuring a linker attachment point. This is achieved by reacting 4-hydroxyisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione. rsc.org This intermediate serves as the CRBN-recruiting component of the final molecule.

Separately, the VHL ligand is prepared and attached to a linker. The final step involves the coupling of the pomalidomide-linker intermediate with the VHL ligand-linker intermediate to yield Zxh-4-130. rsc.org

Optimization of Reaction Conditions and Yields

Specific reaction conditions are crucial for maximizing the yield and purity of Zxh-4-130. For the initial step of forming the pomalidomide (B1683931) intermediate, the reaction is carried out in acetic acid with the addition of sodium acetate, and the mixture is heated to 120°C for 12 hours. rsc.org

The final coupling step to form Zxh-4-130 is heated to 50°C overnight. While the publication provides a yield of 13% for the final purification step, it is important to note that optimization of coupling reagents, temperature, and reaction time can potentially improve this yield. rsc.org

Design and Synthesis of Zxh-4-130 (tfa) Analogs and Derivatives

The rational design of analogs and derivatives of Zxh-4-130 can lead to improved potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Structural Modification

The modular nature of PROTACs like Zxh-4-130 allows for systematic structural modifications. Key areas for modification include:

Linker Length and Composition: The length and chemical nature of the linker connecting the CRBN and VHL ligands are critical for optimal ternary complex formation and subsequent degradation. The publication describing Zxh-4-130 also reports the synthesis of other CRBN-VHL degraders with varying linkers, highlighting the importance of this component. nih.gov For instance, Zxh-4-130 and a related potent degrader, Zxh-4-137, share the same 11-carbon linker. nih.gov

VHL Ligand Modification: Alterations to the VHL ligand can influence binding affinity and selectivity. The analog Zxh-4-137 contains a methylated version of the VHL ligand found in Zxh-4-130, demonstrating that even subtle modifications can be explored. nih.gov

CRBN Ligand Modification: While pomalidomide is a well-established CRBN binder, modifications to this moiety could be explored to fine-tune binding or introduce other desirable properties.

Synthetic Approaches to Novel Zxh-4-130 (tfa) Variants

The synthesis of novel Zxh-4-130 variants would follow a similar convergent synthetic strategy. A library of linkers with varying lengths and compositions could be synthesized and coupled to the CRBN and VHL binding moieties. Similarly, a range of VHL ligand analogs can be prepared and incorporated.

For example, the synthesis of Zxh-4-137 was achieved using the same synthetic route as Zxh-4-130, with the only difference being the use of a methylated VHL ligand derivative. rsc.org This demonstrates the adaptability of the synthetic route for creating a diverse range of analogs.

Purification and Characterization Methodologies in Zxh-4-130 (tfa) Synthesis

Rigorous purification and characterization are essential to ensure the identity and purity of the final Zxh-4-130 (tfa) compound.

The primary method for purification of Zxh-4-130 is preparative reverse-phase high-performance liquid chromatography (HPLC). rsc.org Specifically, a Waters Sunfire C18 column is used with a gradient of methanol (B129727) in water containing 0.05% trifluoroacetic acid (TFA). rsc.org This use of TFA in the mobile phase results in the formation of the trifluoroacetate (B77799) salt of the final compound, denoted as Zxh-4-130 (tfa).

The purity of the final compound is determined by analytical reverse-phase HPLC, with a requirement of greater than 95% purity for subsequent biological assays. rsc.org The identity of the compound is confirmed using mass spectrometry, with the expected mass-to-charge ratio ([M+H]+) being a key characterization parameter. rsc.org

| Technique | Purpose | Details |

| Preparative Reverse-Phase HPLC | Purification | Waters Sunfire C18 column, Methanol/Water gradient with 0.05% TFA |

| Analytical Reverse-Phase HPLC | Purity Assessment | Purity should be >95% |

| Mass Spectrometry | Identity Confirmation | Confirmation of the expected molecular weight |

Table 1: Purification and Characterization Techniques for Zxh-4-130 (tfa)

Advanced Chromatographic Techniques for Compound Isolation

The isolation and purification of Zxh-4-130 (tfa) and its derivatives are critical steps to ensure high purity for subsequent analytical characterization and biological evaluation. Given the complex nature of the synthetic reaction mixtures, advanced chromatographic techniques are employed to separate the target compound from starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a primary method for the purification of PROTAC molecules like Zxh-4-130.

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For compounds like Zxh-4-130, a C18-functionalized silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is gradually increased, is often used to effectively separate compounds with a wide range of polarities.

Preparative HPLC is utilized to isolate larger quantities of the compound. The principles are the same as analytical HPLC, but it is performed on a larger scale with wider columns and higher flow rates to handle larger sample loads. Following preparative HPLC, fraction collection is performed, and the fractions containing the pure compound are combined and lyophilized to obtain the final product as a solid.

The purity of the isolated Zxh-4-130 (tfa) is then assessed using analytical HPLC, often coupled with a UV detector, which provides quantitative information about the compound's purity.

Spectroscopic and Spectrometric Approaches for Structural Confirmation (e.g., NMR, LC-MS)

Following purification, comprehensive structural confirmation of Zxh-4-130 (tfa) is conducted using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight, ensuring the correct compound has been synthesized.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is routinely used to confirm the molecular weight of Zxh-4-130 and its derivatives. The compound is first separated on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like Zxh-4-130, where the sample is ionized to produce charged molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound. For instance, the expected [M+H]⁺ ion for Zxh-4-130 would be observed in the mass spectrum, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to determine the complete chemical structure of Zxh-4-130.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons. The splitting pattern (multiplicity) of the signals provides information about the number of adjacent protons.

¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its bonding environment (e.g., aliphatic, aromatic, carbonyl).

2D NMR Techniques: For a complex molecule like Zxh-4-130, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assemble the complete structure. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the different structural fragments of the molecule.

The combination of LC-MS and NMR data provides a comprehensive and definitive confirmation of the chemical structure of Zxh-4-130 (tfa), ensuring its identity and purity before its use in further studies.

Table of Spectroscopic and Spectrometric Data for Zxh-4-130 and Related Compounds

| Compound | Technique | Observed Data | Reference |

| ZXH-4-130 | LC-MS | [M+H]⁺ | rsc.org |

| ¹H NMR | Complex multiplet and singlet signals consistent with the proposed structure. | rsc.org | |

| ZXH-4-132 | LC-MS | 745 [M+H]⁺ | rsc.org |

| ZXH-4-137 | LC-MS | 885 [M+H]⁺ | rsc.org |

| ¹H NMR (500 MHz, DMSO-d6) | δ 11.10 (s), ... | rsc.org |

Molecular and Cellular Mechanisms of Zxh 4 130 Tfa Action

Elucidation of E3 Ligase Recruitment by Zxh-4-130 (tfa)

Zxh-4-130 (tfa) functions by recruiting specific E3 ubiquitin ligases, thereby facilitating the ubiquitination of target proteins, or in some cases, the ligases themselves. Its design as a CRBN-VHL compound highlights its dual-ligase recruitment capability.

Zxh-4-130 (tfa) is recognized as a highly potent and selective degrader of Cereblon (CRBN) medchemexpress.commedchemexpress.comtargetmol.comnih.govacs.orgglixxlabs.com. Studies have demonstrated its efficacy in inducing CRBN degradation, with approximately 80% degradation observed at a concentration of 10 nM in MM1.S cells medchemexpress.commedchemexpress.com. Further investigations indicate that Zxh-4-130 (tfa) can achieve nearly complete CRBN degradation at concentrations of 100 nM medchemexpress.commedchemexpress.comtargetmol.com. This potent activity has led to its classification as a CRBN-knockdown tool compound, valuable for dissecting CRBN-dependent biological processes acs.orgglixxlabs.com.

The compound is explicitly defined as a CRBN-VHL compound, functioning as a hetero-PROTAC medchemexpress.commedchemexpress.comtargetmol.comnih.govacs.orgnih.govresearchgate.netnih.gov. This classification signifies that Zxh-4-130 (tfa) possesses molecular components designed to engage both the CRBN and von Hippel-Lindau (VHL) E3 ligase complexes. Research suggests that the recruitment of VHL to CRBN can lead to enhanced and more selective degradation of CRBN itself glixxlabs.com. This implies a mechanism where Zxh-4-130 (tfa) may facilitate the degradation of CRBN by bringing it into proximity with VHL, or by forming a complex that targets CRBN for ubiquitination.

As a hetero-PROTAC, Zxh-4-130 (tfa) is structured as a heterobifunctional ligand. This means it comprises distinct molecular fragments, each tailored to bind a specific E3 ligase: one for CRBN and another for VHL. By simultaneously engaging both CRBN and VHL, Zxh-4-130 (tfa) creates a molecular bridge. This bridging action can lead to the formation of a ternary complex, potentially facilitating the ubiquitination and subsequent proteasomal degradation of one of the ligases (e.g., CRBN) or other associated proteins. The specific arrangement of ligands and linker in Zxh-4-130 (tfa) dictates its efficacy in forming these crucial molecular interactions.

Substrate Specificity and Selectivity Profiling of Zxh-4-130 (tfa)

The selectivity of Zxh-4-130 (tfa) has been investigated through quantitative proteomic analyses, revealing its specific interactions within cellular protein degradation machinery.

Quantitative proteomic studies conducted across multiple cell lines, including MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4, have consistently demonstrated the high selectivity of Zxh-4-130 (tfa) for CRBN degradation acs.orgnih.gov. These analyses confirm its role as a tool compound for probing CRBN biology by enabling selective knockdown of CRBN protein levels acs.orgglixxlabs.com. The proteomic data validates the compound's specific targeting of CRBN without significant off-target effects on other cellular proteins in the contexts studied.

While Zxh-4-130 (tfa) is primarily known for degrading CRBN, its cellular effects extend to modulating other CRBN-dependent protein degradation pathways. It has been observed to rescue the degradation of GSPT1 (G1 to S phase transition protein 1) that is induced by the compound CC-885 medchemexpress.commedchemexpress.comtargetmol.comnih.gov. This modulation suggests an interaction with the CC-885-CRBN-GSPT1 degradation axis.

Furthermore, Zxh-4-130 (tfa) significantly prevents the cytotoxic effects induced by Pomalidomide (B1683931), a known CRBN ligand, in MM1.S cells medchemexpress.commedchemexpress.comtargetmol.com. This indicates that Zxh-4-130 (tfa) can interfere with or modulate other CRBN-mediated cellular responses. In co-treatment experiments with THAL-SNS-032 (a CDK9 degrader), Zxh-4-130 (tfa) induced substantial CRBN degradation while only partially inhibiting THAL-SNS-032's activity against CDK9 medchemexpress.commedchemexpress.comtargetmol.com. These findings highlight Zxh-4-130 (tfa)'s capacity to influence the efficacy of other CRBN-dependent PROTACs, underscoring its role as a modulator of CRBN-mediated protein turnover rather than a direct inducer of novel substrate degradation in the typical PROTAC sense.

Data Tables

Table 1: Cereblon (CRBN) Degradation by Zxh-4-130 (tfa)

| Cell Line | Concentration | Treatment Duration | CRBN Degradation (%) | Reference |

| MM1.S | 10 nM | Not specified | ~80% | medchemexpress.commedchemexpress.com |

| MM1.S | 100 nM | 2 hours | Nearly complete | medchemexpress.commedchemexpress.comtargetmol.com |

Table 2: Modulation of CRBN-Dependent Pathways by Zxh-4-130 (tfa)

| Context | Zxh-4-130 (tfa) Condition | Observed Effect | Reference |

| CC-885-induced GSPT1 degradation | 50 nM, 2h pre-treatment | Rescues GSPT1 degradation induced by CC-885 | medchemexpress.commedchemexpress.comtargetmol.comnih.gov |

| Pomalidomide-induced cytotoxicity | 100 nM, 2h pre-treatment, followed by 96h of 1 µM Pomalidomide | Significantly prevents Pomalidomide-induced cytotoxicity | medchemexpress.commedchemexpress.comtargetmol.com |

| THAL-SNS-032 activity against CDK9 | 100 nM, 2h pre-treatment, followed by 6h THAL-SNS-032 | Induces nearly complete CRBN degradation; partially prevents THAL-SNS-032's activity against CDK9 | medchemexpress.commedchemexpress.comtargetmol.com |

| Quantitative Proteomics (MM1.S, Kelly, etc.) | Various concentrations (e.g., 50-100 nM) | High selectivity for CRBN degradation observed across cell lines | acs.orgnih.gov |

Compound Name List:

Zxh-4-130 (tfa)

Cereblon (CRBN)

von Hippel-Lindau (VHL)

GSPT1 (G1 to S phase transition protein 1)

CC-885

Pomalidomide

THAL-SNS-032

CDK9

Impact of ZXH-4-130 (tfa) on Protein Ubiquitination and Proteasomal Degradation Pathways

ZXH-4-130 (tfa) operates by facilitating the recruitment of target proteins to the CRBN E3 ubiquitin ligase complex. This interaction is a critical step in the ubiquitin-proteasome system, leading to the ubiquitination of target proteins, marking them for degradation by the 26S proteasome nih.govcellsignal.comresearchgate.netacs.org.

Analysis of Ubiquitin Tagging Induced by ZXH-4-130 (tfa)

While direct analyses detailing the specific types of ubiquitin tagging (e.g., K48 or K63 linkages) induced by ZXH-4-130 (tfa) are not extensively detailed in the provided search results, its mechanism as a PROTAC implies the induction of polyubiquitination chains. These chains, typically K48-linked, are recognized by the proteasome for degradation nih.govcellsignal.com. Studies indicate that ZXH-4-130 (tfa) can lead to the degradation of CRBN itself medchemexpress.comacs.org. For instance, it has been shown to induce nearly complete CRBN degradation when applied at 100 nM for 2 hours, followed by treatment with THAL-SNS-032 medchemexpress.com. Furthermore, ZXH-4-130 (tfa) has been observed to rescue GSPT1 degradation when cells are pre-treated with CC-885, suggesting an interaction with the CRBN-mediated degradation pathway medchemexpress.comarctomsci.comtargetmol.com.

Role of the Ubiquitin-Proteasome System in ZXH-4-130 (tfa)-Mediated Effects

The ubiquitin-proteasome system (UPS) is central to the mechanism of action for ZXH-4-130 (tfa). As a PROTAC, it functions by bridging a target protein with an E3 ubiquitin ligase (CRBN in this case), thereby facilitating the ubiquitination of the target protein nih.govcellsignal.comresearchgate.netacs.org. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. Research indicates that ZXH-4-130 (tfa) itself can lead to the degradation of CRBN medchemexpress.comacs.org. For example, a 2-hour pre-treatment with 100 nM ZXH-4-130 (tfa) followed by a 6-hour treatment with THAL-SNS-032 results in nearly complete CRBN degradation medchemexpress.com. The compound's ability to rescue GSPT1 degradation induced by CC-885 also highlights its dependence on and interaction with the CRBN-mediated UPS pathway medchemexpress.comarctomsci.comtargetmol.com.

Cellular Responses to ZXH-4-130 (tfa) Treatment

ZXH-4-130 (tfa) has demonstrated significant effects on cellular processes, particularly in preclinical cell models, by modulating protein homeostasis through targeted degradation.

Effects on Protein Homeostasis in Preclinical Cell Models

In preclinical cell models, ZXH-4-130 (tfa) has been shown to impact protein homeostasis by inducing the degradation of specific proteins. It is noted for its ability to induce approximately 80% CRBN degradation at 10 nM in MM1.S cells medchemexpress.comarctomsci.comtargetmol.comabmole.commedchemexpress.com. Additionally, ZXH-4-130 (tfa) has been observed to prevent the degradation of GSPT1 when cells are pre-treated with CC-885, a compound that typically induces GSPT1 degradation via CRBN E3 ligase recruitment medchemexpress.comarctomsci.comtargetmol.com. This suggests that ZXH-4-130 (tfa) can interfere with or modulate specific protein degradation events within the cell. It also prevents Pomalidomide-induced cytotoxicity in MM1.S cells, indicating a role in maintaining cellular integrity against certain drug-induced stresses medchemexpress.commedchemexpress.comarctomsci.comtargetmol.com.

Modulation of Cellular Processes by ZXH-4-130 (tfa) in Research Systems

ZXH-4-130 (tfa) has been utilized in research systems to study the biology of CRBN and related degradation pathways. Its selective degradation of CRBN makes it a valuable tool for investigating the function of this E3 ligase medchemexpress.commedchemexpress.comabmole.commedchemexpress.comacs.orgharvard.edu. In MM1.S cells, ZXH-4-130 (tfa) has been shown to prevent Pomalidomide cytotoxicity medchemexpress.commedchemexpress.comarctomsci.comtargetmol.com and to rescue GSPT1 degradation induced by CC-885 medchemexpress.comarctomsci.comtargetmol.com. Furthermore, it has been used in conjunction with other compounds like THAL-SNS-032 to study the degradation of CRBN and its impact on other cellular targets, such as CDK9, where it induced nearly complete CRBN degradation but only partially prevented THAL-SNS-032's activity against CDK9 medchemexpress.com. The compound's role as a CRBN degrader positions it as a tool for exploring therapeutic strategies involving targeted protein degradation.

Compound List

ZXH-4-130 (tfa)

CRBN

VHL

Pomalidomide

CC-885

GSPT1

THAL-SNS-032

CDK9

ZXH-4-130

ZXH-3-26

dBET6

ZXH-3-153

LCL161

AZD5582

BV6

VHL19

VHL30

cIAP1

cIAP2

XIAP

MZ1

JQ1

dBET57

dBET23

dBET55

dBET70

dBET72

ZXH-2-42

ZXH-2-43

ZXH-2-45

IKZF1

IKZF3

MDM2

AR

KRAS

HK2

PRMT5

CDK12

CDK13

PLK1

BET proteins

BRD4

BRD2

BRD3

GIDC4

KEAP1

MDM2

Sirt2

Sirt1

Sirt3

BTK

PTPN2

Tyk2

IDO1

RAR

CDK2

CBP/p300

GSPT1

VHL

CRBN

IAP

Preclinical Pharmacological Characterization of Zxh 4 130 Tfa

In Vitro Pharmacological Studies of Zxh-4-130 (tfa)

Cell-Based Assays for Targeted Protein Degradation Efficacy

In vitro studies have demonstrated the efficacy of Zxh-4-130 (tfa) in inducing protein degradation within cell-based assays. Specifically, Zxh-4-130 (tfa) has been shown to induce approximately 80% degradation of CRBN at a concentration of 10 nM in MM1.S cells medchemexpress.commedchemexpress.comnih.gov. Quantitative proteomics conducted across several cell lines, including MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4, have further confirmed the compound's high selectivity for CRBN degradation nih.govrsc.org. These findings establish Zxh-4-130 (tfa) as a potent tool for studying CRBN biology through targeted protein knockdown nih.gov.

Dose- and Time-Dependent Degradation Kinetics of Zxh-4-130 (tfa)

The temporal and concentration-dependent effects of Zxh-4-130 (tfa) on protein degradation have been investigated. In MM1.S cells, a time course study at a 50 nM dose indicated that Zxh-4-130 exhibited its highest potency for degradation between 2 and 8 hours of treatment harvard.edu. Further kinetic analysis revealed that a 2-hour pre-treatment with 50 nM of Zxh-4-130 (tfa) effectively prevented the degradation of GSPT1 when cells were subsequently treated with CC-885, a compound known to induce GSPT1 degradation via CRBN recruitment medchemexpress.comtargetmol.com. Additionally, a 2-hour pre-treatment with 100 nM Zxh-4-130 (tfa), followed by a 6-hour exposure to THAL-SNS-032, resulted in nearly complete degradation of CRBN medchemexpress.commedchemexpress.com.

Table 1: Summary of Degradation Efficacy in Cell-Based Assays

| Compound | Cell Line | Concentration | Pre-treatment Duration | Co-treatment/Stimulus | Post-treatment Duration | Key Observation | Reference |

| Zxh-4-130 (tfa) | MM1.S | 10 nM | N/A | N/A | N/A | ~80% CRBN degradation | medchemexpress.commedchemexpress.comnih.gov |

| Zxh-4-130 (tfa) | MM1.S | 50 nM | 2 hours | CC-885 | 4 hours | Rescued GSPT1 degradation (i.e., prevented CC-885-induced GSPT1 degradation) | medchemexpress.comtargetmol.com |

| Zxh-4-130 (tfa) | MM1.S | 100 nM | 2 hours | THAL-SNS-032 | 6 hours | Induced nearly complete CRBN degradation | medchemexpress.commedchemexpress.com |

| Zxh-4-130 (tfa) | MM1.S | 50 nM | 2 hours | Pomalidomide (B1683931) (1 μM) | 96 hours | Prevented Pomalidomide-induced cytotoxicity to a significant extent | medchemexpress.commedchemexpress.comtargetmol.com |

Computational Chemistry and Advanced Modeling for Zxh 4 130 Tfa Research

Molecular Dynamics Simulations of Zxh-4-130 (tfa)-Mediated Complexes

Investigation of Complex Stability and Dynamics

The stability of the ternary complex is a key factor for efficient ubiquitination and subsequent degradation of the target protein. MD simulations can be employed to assess the structural integrity and stability of the CRBN-Zxh-4-130 (tfa)-VHL complex. By analyzing metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation, researchers can identify stable and flexible regions of the complex.

For instance, a hypothetical MD simulation of the Zxh-4-130 (tfa)-mediated ternary complex could yield the following data, indicating a relatively stable assembly:

| Simulation Time (ns) | Overall Complex RMSD (Å) | Zxh-4-130 (tfa) RMSF (Å) | CRBN Interfacial Residues RMSF (Å) | VHL Interfacial Residues RMSF (Å) |

| 0-10 | 1.5 | 0.8 | 1.2 | 1.1 |

| 10-20 | 1.8 | 0.9 | 1.4 | 1.3 |

| 20-30 | 2.1 | 1.0 | 1.5 | 1.4 |

| 30-40 | 2.0 | 0.9 | 1.4 | 1.3 |

| 40-50 | 2.2 | 1.1 | 1.6 | 1.5 |

This is a hypothetical data table for illustrative purposes.

Such simulations would allow for a detailed examination of the conformational landscape of the ternary complex, revealing the most populated and energetically favorable states that are competent for ubiquitin transfer.

Exploration of Protein-Protein and Protein-Ligand Interactions

The formation and stability of the ternary complex are governed by a network of interactions between Zxh-4-130 (tfa) and the two proteins, as well as between CRBN and VHL themselves. MD simulations enable the detailed exploration of these interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges.

A thorough analysis of the simulation trajectories can quantify the persistence of specific interactions, highlighting the key residues that act as "hot spots" for complex formation. This information is invaluable for understanding the molecular basis of Zxh-4-130 (tfa)'s activity and for designing mutants to validate these computational predictions experimentally. A summary of persistent interactions from a hypothetical simulation is presented below:

| Interacting Pair | Interaction Type | Occupancy (%) |

| Zxh-4-130 (tfa) - CRBN | Hydrogen Bond | 85 |

| Zxh-4-130 (tfa) - VHL | Hydrophobic Contact | 92 |

| CRBN - VHL | Salt Bridge | 65 |

| Zxh-4-130 (tfa) Linker - Solvent | Water-mediated H-bond | 78 |

This is a hypothetical data table for illustrative purposes.

In Silico Screening and Design of Novel Zxh-4-130 (tfa) Analogs

Computational methods play a crucial role in the discovery and design of new PROTAC molecules with improved properties, such as enhanced potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling for Enhanced Degradation Properties

Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the degradation efficacy of novel Zxh-4-130 (tfa) analogs. These models are trained on experimental data from a set of known PROTACs, including their chemical structures and corresponding degradation activities.

By identifying the key molecular descriptors that correlate with potent degradation, these predictive models can be used to prioritize the most promising virtual compounds for synthesis and experimental testing, thereby accelerating the design-build-test-learn cycle.

Advanced Cheminformatics and Data Analysis for Zxh-4-130 (tfa) Research

Cheminformatics provides the tools and techniques to manage, analyze, and visualize the large and complex datasets generated in PROTAC research. For Zxh-4-130 (tfa), cheminformatics approaches can be used to analyze the chemical properties of a library of analogs and to identify trends in structure-activity relationships.

Techniques such as principal component analysis (PCA) can be used to explore the chemical space of designed analogs and to understand the impact of different physicochemical properties on degradation activity. This data-driven approach, combined with the insights from molecular modeling, provides a comprehensive framework for the rational design of next-generation CRBN degraders based on the Zxh-4-130 (tfa) scaffold.

Machine Learning Applications in PROTAC Design

The development of potent and selective Proteolysis-Targeting Chimeras (PROTACs) like Zxh-4-130 (tfa) is a complex multi-parameter optimization challenge. Machine learning (ML) has emerged as a important tool to navigate this complexity, accelerating the design-test-learn cycle. chalmers.sersc.orgresearchgate.net In the context of Zxh-4-130 (tfa), a CRBN-VHL hetero-PROTAC, ML models can be trained on existing PROTAC datasets to predict key degradation parameters, such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). nscc-gz.cn

These predictive models can be leveraged to screen virtual libraries of potential Zxh-4-130 (tfa) analogs, prioritizing candidates with the highest predicted degradation activity for synthesis and experimental validation. chalmers.se This in silico screening significantly reduces the time and resources required compared to traditional high-throughput screening methods. Furthermore, generative ML models can be employed for the de novo design of the linker component of PROTACs, a critical determinant of the ternary complex formation between the target protein (CRBN), the E3 ligase (VHL), and the PROTAC itself. rsc.orgresearchgate.netnscc-gz.cn By learning from the vast chemical space of known linkers, these models can generate novel linker structures with optimized physicochemical properties for improved cell permeability and pharmacokinetic profiles.

For a compound like Zxh-4-130 (tfa), machine learning algorithms can analyze subtle structure-activity relationships that may not be apparent to human researchers, thereby guiding the rational design of more effective degraders. chalmers.se The application of these computational approaches is instrumental in refining the molecular architecture of PROTACs to achieve enhanced potency and selectivity.

| Machine Learning Model | Application in Zxh-4-130 (tfa) Research | Predicted Parameters |

| Random Forest Classifier | Virtual screening of Zxh-4-130 (tfa) analogs | Degradation activity (active/inactive) |

| Gradient Boosting Regressor | Optimization of linker structure | DC50, Dmax |

| Recurrent Neural Network | De novo design of novel linkers | Novel chemical structures with desired properties |

| Support Vector Machine | Prediction of ternary complex formation | Likelihood of stable CRBN-Zxh-4-130-VHL complex |

Network Analysis of Protein Degradation Pathways

The efficacy of a PROTAC such as Zxh-4-130 (tfa) is not solely dependent on its direct interaction with the target protein and the E3 ligase but is also influenced by the broader cellular environment. Network analysis of protein degradation pathways provides a systems-level understanding of the complex interplay of cellular factors that can modulate the activity of Zxh-4-130 (tfa). nih.gov By mapping the protein-protein interaction networks involved in the ubiquitin-proteasome system, researchers can identify key nodes and pathways that influence the degradation of CRBN. nih.gov

This approach can reveal potential resistance mechanisms to Zxh-4-130 (tfa)-mediated degradation. For instance, network analysis might identify compensatory signaling pathways that are upregulated upon CRBN degradation, which could inform the development of combination therapies. nih.gov Furthermore, by analyzing the cellular signaling networks, it is possible to uncover off-target effects or unexpected biological consequences of CRBN degradation.

Integrative analysis of proteomics, transcriptomics, and other high-throughput data using network models can provide a comprehensive view of the cellular response to Zxh-4-130 (tfa) treatment. nih.gov This can lead to the identification of biomarkers that predict sensitivity to the degrader and provide insights into the downstream functional consequences of CRBN degradation in different cellular contexts. Ultimately, network analysis is a powerful tool for elucidating the broader biological impact of targeted protein degradation by molecules like Zxh-4-130 (tfa).

| Network Analysis Approach | Application to Zxh-4-130 (tfa) | Potential Insights |

| Protein-Protein Interaction (PPI) Network | Mapping the CRBN interactome | Identification of proteins that facilitate or hinder Zxh-4-130 (tfa)-induced degradation. |

| Gene Co-expression Network | Analysis of gene expression changes upon Zxh-4-130 (tfa) treatment | Uncovering downstream transcriptional effects of CRBN degradation. |

| Kinase-Substrate Network | Investigating signaling pathway alterations | Identifying signaling cascades affected by the depletion of CRBN. |

| Metabolic Network Analysis | Assessing the impact on cellular metabolism | Understanding metabolic reprogramming in response to Zxh-4-130 (tfa). |

Future Directions and Broader Academic Implications of Zxh 4 130 Tfa Research

Zxh-4-130 (tfa) as a Chemical Probe for Fundamental Biological Inquiry

The utility of Zxh-4-130 (tfa) extends beyond its potential therapeutic implications, positioning it as a valuable chemical probe for dissecting complex biological mechanisms. Its ability to engage with the CRBN E3 ligase complex provides a unique entry point for investigating the intricate pathways regulated by protein degradation.

Utility in Unraveling CRBN Biology and Related Pathways

Cereblon (CRBN) plays a pivotal role in substrate recognition and ubiquitination, influencing a wide array of cellular processes. Zxh-4-130 (tfa) can serve as a critical tool to illuminate CRBN's multifaceted biology. Future research directions include employing Zxh-4-130 (tfa) to systematically identify novel endogenous or exogenous substrates recruited by CRBN, thereby expanding the known repertoire of proteins regulated by this E3 ligase. By comparing proteomic profiles of cells treated with Zxh-4-130 (tfa) versus control conditions, researchers can pinpoint proteins whose degradation is specifically induced by CRBN engagement.

Furthermore, Zxh-4-130 (tfa) can be instrumental in mapping the signaling cascades and cellular pathways that are indirectly affected by CRBN-mediated protein turnover. Investigating the downstream consequences of degrading specific CRBN substrates can reveal previously uncharacterized roles for CRBN in processes such as cell cycle progression, DNA damage response, immune cell activation, and developmental signaling. Understanding how Zxh-4-130 (tfa) modulates CRBN activity in different cellular contexts will be crucial for deciphering its precise biological functions and interactions.

Table 1: Hypothetical Identification of Novel CRBN Substrates Modulated by Zxh-4-130 (tfa)

| Protein Name | Predicted Function | Cellular Pathway Involvement | Degradation Induction (Fold Change) |

| XYZ1 | Kinase Regulator | Cell Cycle Progression | 3.5 |

| ABC2 | Transcription Factor | Immune Signaling | 4.2 |

| PQR3 | Cytoskeletal Protein | Cell Migration | 2.8 |

| LMN4 | Metabolic Enzyme | Glycolysis | 3.1 |

| NUC5 | DNA Repair Protein | DNA Damage Response | 2.5 |

Contributions to the Understanding of Protein Degradation Mechanisms

The precise mechanism by which Zxh-4-130 (tfa) induces protein degradation offers a unique lens through which to study the ubiquitin-proteasome system. Future research can leverage Zxh-4-130 (tfa) to dissect the kinetics of induced protein turnover, characterizing the temporal dynamics of substrate ubiquitination, proteasomal engagement, and subsequent degradation. This includes investigating the specific E2 conjugating enzymes and other accessory factors that cooperate with CRL4CRBN in the presence of Zxh-4-130 (tfa).

Moreover, Zxh-4-130 (tfa) can provide insights into the principles of substrate selectivity. By examining how Zxh-4-130 (tfa) confers specificity for certain proteins over others, researchers can gain a deeper understanding of the molecular determinants that govern CRBN's recognition of its binding partners. This knowledge is fundamental to understanding protein homeostasis and the cellular mechanisms that maintain proteostasis, particularly in response to cellular stress or disease.

Table 2: Hypothetical Kinetics of Zxh-4-130 (tfa)-Induced Protein Degradation

| Target Protein | Half-life (Untreated) | Half-life (Zxh-4-130 (tfa) Treated) | Degradation Efficiency (%) |

| Protein A | 24 hours | 4 hours | 83.3 |

| Protein B | 36 hours | 6 hours | 83.3 |

| Protein C | 18 hours | 3 hours | 83.3 |

| Protein D | 48 hours | 8 hours | 83.3 |

Methodological Advancements Stemming from Zxh-4-130 (tfa) Research

The unique properties and mechanism of action of Zxh-4-130 (tfa) have the potential to spur significant advancements in experimental methodologies used in chemical biology and molecular pharmacology.

Development of Novel Assays for Degrader Characterization

The study of protein degraders like Zxh-4-130 (tfa) necessitates robust and sensitive assays for characterizing their efficacy, specificity, and mechanism. Future research can focus on developing novel assay formats that leverage Zxh-4-130 (tfa)'s specific interaction with CRBN. This could include the creation of high-throughput screening assays designed to identify new molecules that bind to CRBN or modulate its activity, potentially leading to the discovery of new molecular glues or PROTACs.

Furthermore, Zxh-4-130 (tfa) could be integrated into cellular reporter systems that directly measure CRBN-mediated ubiquitination or protein degradation events. Such assays would offer advantages in terms of speed, sensitivity, and throughput compared to traditional methods like Western blotting, enabling more efficient characterization of degrader libraries and mechanistic studies.

Table 3: Hypothetical Comparative Performance of Zxh-4-130 (tfa)-Derived Assay vs. Standard Methods

| Assay Feature | Standard Western Blot | Zxh-4-130 (tfa)-Based Reporter Assay | Improvement (%) |

| Throughput (samples/day) | 50 | 500 | 900 |

| Sensitivity (nM) | 100 | 10 | 90 |

| Time to Result | 24-48 hours | 4-6 hours | ~80 |

| Specificity Metric | Moderate | High | N/A |

| Ease of Use | Moderate | High | N/A |

Refinement of Proteomic Strategies for Deeper Mechanistic Insights

Proteomics plays a critical role in identifying target proteins and understanding the molecular events underlying protein degradation. Research involving Zxh-4-130 (tfa) can drive the refinement of proteomic strategies to achieve deeper mechanistic insights. This includes enhancing techniques for quantifying changes in protein abundance and post-translational modifications, such as ubiquitination.

Future directions involve the application of advanced quantitative proteomic methods, like isobaric labeling (e.g., TMT) or metabolic labeling (e.g., SILAC), in conjunction with Zxh-4-130 (tfa) treatment. These approaches can facilitate the precise identification of ubiquitination sites on target proteins, map the dynamic assembly of the E3 ligase complex, and comprehensively profile the proteome-wide impact of CRBN-mediated degradation. Chemoproteomic techniques, utilizing tagged versions of Zxh-4-130 (tfa) or its analogs, could also be employed to map its binding partners and understand its selectivity profile with high resolution.

Table 4: Hypothetical Proteomic Identification of Zxh-4-130 (tfa)-Mediated Ubiquitination Sites

| Target Protein | Identified Ubiquitination Site (Peptide Sequence) | Site Type | Relative Ubiquitination Level (Zxh-4-130 (tfa) vs. Control) |

| Protein A | K123 (LKKAIY) | Lysine | 5.2x |

| Protein B | K45 (PLKLY) | Lysine | 3.8x |

| Protein C | K210 (VKMLK) | Lysine | 4.5x |

| Protein D | K301 (MLKPG) | Lysine | 3.1x |

Theoretical Applications and Research Potential of Zxh-4-130 (tfa)-Based Compounds

The fundamental understanding gained from studying Zxh-4-130 (tfa) opens up broad theoretical applications and significant research potential for developing novel chemical tools and therapeutic strategies. By modifying the Zxh-4-130 (tfa) scaffold, researchers can design new molecules with tailored properties for specific biological questions or therapeutic targets.

One major area of potential is the development of targeted protein degraders for proteins implicated in various disease states, particularly those that are currently considered "undruggable" by traditional small molecule inhibitors. For instance, Zxh-4-130 (tfa)-like compounds could be engineered to selectively degrade oncogenic proteins in cancer, misfolded proteins associated with neurodegenerative diseases, or aberrant signaling molecules in inflammatory conditions. The ability to induce protein clearance rather than just inhibition offers a complementary approach to modulating cellular function.

Furthermore, Zxh-4-130 (tfa) and its derivatives can be employed as chemical probes to investigate complex biological networks. Their use in perturbing protein homeostasis in a controlled manner can help elucidate the roles of specific proteins in cellular processes such as development, differentiation, and response to environmental stimuli. The potential to precisely control protein levels through CRBN-mediated degradation provides a powerful method for dissecting protein function in vivo and in vitro.

Table 5: Hypothetical Research Areas for Zxh-4-130 (tfa)-Based Compound Development

| Research Area | Target Protein Class | Potential Application | Rationale |

| Neurodegenerative Diseases | Misfolded Proteins | Targeted clearance of toxic protein aggregates | CRBN-mediated degradation could remove disease-causing species. |

| Cancer Biology | Oncogenic Fusion Proteins | Selective degradation of aberrant proteins | Specificity for cancer-driving proteins could be engineered. |

| Immunology | Immune Checkpoint Ligands | Modulation of immune cell activity | Degrading specific cell surface proteins could alter immune responses. |

| Epigenetics | Histone Modifiers | Investigating roles in chromatin regulation | Degrading specific epigenetic regulators could reveal their functions. |

| Infectious Diseases | Viral Proteins | Disrupting viral replication cycles | Targeting host or viral proteins essential for infection. |

Conclusion and Outlook on Zxh 4 130 Tfa Research Impact

Synthesis of Key Findings and Contributions of Zxh-4-130 (tfa) Studies

The primary contribution of Zxh-4-130 (tfa) is its ability to induce rapid and efficient degradation of the CRBN protein. Research has demonstrated its high potency, with significant degradation observed at nanomolar concentrations. medchemexpress.com Studies in MM.1S multiple myeloma cells, for instance, have shown that a 10 nM concentration of Zxh-4-130 (tfa) can lead to an approximately 80% reduction in CRBN levels. medchemexpress.com

The utility of Zxh-4-130 (tfa) as a specific chemical probe has been validated in experiments designed to counteract the effects of CRBN-recruiting therapeutic agents. For example, pretreatment with Zxh-4-130 (tfa) has been shown to significantly prevent the cytotoxicity associated with Pomalidomide (B1683931), an immunomodulatory drug that relies on CRBN to exert its effects. medchemexpress.commedchemexpress.com Similarly, it can rescue the degradation of the translation termination factor GSPT1, which is induced by the CRBN-recruiting compound CC-885. medchemexpress.commedchemexpress.com These findings confirm that by removing CRBN from the cellular environment, Zxh-4-130 (tfa) effectively blocks the downstream actions of molecules that depend on CRBN for their activity.

Unanswered Questions and Promising Avenues for Future Academic Investigation

Despite the clear efficacy of Zxh-4-130 (tfa) in degrading CRBN, its application has also unveiled complexities in CRBN biology that warrant further investigation. One intriguing finding is that while pretreatment with Zxh-4-130 (tfa) can induce nearly complete degradation of CRBN, it only partially prevents the activity of certain CRBN-dependent molecules. medchemexpress.commedchemexpress.com For instance, the activity of THAL-SNS-032 against CDK9 was only partially blocked even in the near absence of CRBN. medchemexpress.commedchemexpress.com This raises critical questions:

What are the functional consequences of residual, non-degraded CRBN pools within the cell?

Does the rate of CRBN neosynthesis in the presence of the degrader play a role in the observed partial effects?

Are there CRBN-independent mechanisms of action for compounds previously thought to be entirely CRBN-dependent?

These unanswered questions open up several promising avenues for future academic inquiry. High-resolution proteomics and advanced imaging techniques could be employed to understand the spatiotemporal dynamics of CRBN degradation and the subcellular localization of any remaining CRBN. Further studies are needed to explore the functional distinctions between different E3 ligases and the consequences of their targeted degradation. Investigating the long-term cellular adaptations to the chronic absence of CRBN is another critical area for future research.

Broader Significance of Zxh-4-130 (tfa) Research to Chemical Biology and Drug Discovery Paradigms

The research surrounding Zxh-4-130 (tfa) holds significant implications beyond the specific study of CRBN. It underscores the power of targeted protein degradation (TPD) as a transformative approach in both basic research and therapeutic development.

A Tool for Deconstructing Biology: Zxh-4-130 (tfa) serves as an exemplary chemical probe, allowing for the acute and reversible removal of a specific protein. This "knockdown" approach is a powerful alternative to genetic methods (like CRISPR or RNAi) and allows for precise temporal control, enabling a deeper understanding of the direct consequences of a protein's absence.

Informing Future PROTAC Design: The observation that near-complete protein degradation does not always lead to a complete blockade of downstream pathways is a crucial lesson for the field of drug discovery. medchemexpress.commedchemexpress.com It highlights that the efficacy of a degrader may not solely depend on its ability to reduce total protein levels but also on its capacity to disrupt specific protein-protein interactions and ternary complex formations. This insight will be invaluable for the design and evaluation of future PROTAC-based therapeutics.

Advancing Drug Discovery Paradigms: The development of selective degraders like Zxh-4-130 (tfa) expands the "druggable" proteome. Instead of merely inhibiting a protein's function, TPD offers a strategy to eliminate the protein entirely. This is particularly relevant for targeting proteins that have proven difficult to inhibit with traditional small molecules, such as scaffolding proteins or transcription factors. The success of Zxh-4-130 (tfa) in modulating the effects of established drugs like Pomalidomide demonstrates the potential for combination strategies and for overcoming drug resistance mechanisms.

Q & A

Q. What is the mechanism of action of ZXH-4-130 (TFA) in CRBN-mediated protein degradation?

ZXH-4-130 (TFA) functions as a hetero-PROTAC (Proteolysis-Targeting Chimera) by recruiting both CRBN (cereblon) and VHL (von Hippel-Lindau) E3 ubiquitin ligases. This dual recruitment enables targeted ubiquitination and subsequent proteasomal degradation of CRBN itself. Experimental validation involves immunoblotting to track CRBN levels post-treatment and proteomic profiling to confirm selectivity . Key steps:

Q. How do researchers validate CRBN degradation specificity in different cell lines?

Specificity is assessed via expression proteomics across multiple cell lines (e.g., MM1.S, SK-N-DZ, MOLT-4). For example:

- SK-N-DZ neuroblastoma cells : Proteomic analysis at 6, 12, and 24 hours post-treatment (100 nM) showed CRBN degradation without significant off-target effects, except occasional false positives (e.g., complement system proteins) .

- MM1.S myeloma cells : Western blotting confirmed >80% CRBN degradation at 10 nM, with reversal of CC-885-induced GSPT1 degradation .

Q. What are standard experimental controls for ZXH-4-130 (TFA) studies?

- Negative controls : DMSO-only treatment to establish baseline CRBN expression.

- Positive controls : Co-treatment with proteasome inhibitors (e.g., carfilzomib) to confirm degradation mechanism.

- Competitive inhibition : Pre-treatment with IMiDs (e.g., pomalidomide) to block CRBN binding and validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in CRBN degradation efficiency across cell lines?

Contradictions often arise from cell-specific factors (e.g., E3 ligase expression levels, proteasome activity). Methodological recommendations:

- Dose-response profiling : Test 1–100 nM concentrations to identify cell line-specific thresholds (e.g., 10 nM in MM1.S vs. 100 nM in SK-N-DZ) .

- Time-course experiments : Monitor degradation kinetics (e.g., 6 vs. 24 hours) to account for variable protein turnover rates.

- Cross-verification : Combine immunoblotting with proteomics to distinguish true degradation from assay artifacts .

Q. What statistical frameworks are appropriate for analyzing proteomic data from ZXH-4-130 (TFA) studies?

- Triplicate analysis : Ensure reproducibility by repeating experiments in triplicate (e.g., MM1.S proteomics in triplicate vs. singlicate for exploratory assays) .

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustments to proteomic datasets to minimize Type I errors, particularly for low-abundance proteins .

- Data normalization : Use housekeeping proteins (e.g., β-actin) to standardize Western blot quantitation .

Q. How can researchers optimize ZXH-4-130 (TFA) treatment protocols for in vitro vs. in vivo models?

- In vitro : Pre-treat cells for 2 hours with ZXH-4-130 (TFA) before adding secondary agents (e.g., THAL-SNS-032) to assess combinatorial effects .

- In vivo : Consider pharmacokinetic parameters (e.g., solubility, half-life) and use scaffold-hopping strategies to improve bioavailability while retaining CRBN affinity .

Methodological Challenges and Solutions

Q. How to address incomplete CRBN degradation in primary cell models?

- Hypothesis : Primary cells may exhibit higher CRBN stability or lower VHL activity.

- Solutions :

- Combine ZXH-4-130 (TFA) with CRISPR/Cas9-mediated knockdown of CRBN-stabilizing proteins.

- Use VHL agonists to enhance E3 ligase recruitment efficiency .

Q. What are best practices for integrating multi-omics data (proteomics, transcriptomics) in ZXH-4-130 (TFA) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.